![molecular formula C14H12N2O B3199700 2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile CAS No. 1017037-58-9](/img/structure/B3199700.png)
2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile
Overview
Description
“2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile” is a chemical compound with the molecular formula C14H12N2O and a molecular weight of 224.26 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile” is 1S/C14H12N2O/c15-9-8-12-4-6-14(7-5-12)17-11-13-3-1-2-10-16-13/h1-7,10H,8,11H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
“2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile” is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the search results.Scientific Research Applications
Anticancer Activity
2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile: has been investigated for its potential as an anticancer agent. Specifically, derivatives of this compound were designed and synthesized. These 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives were evaluated for their antiproliferative activity against various cancer cell lines, including A549, HCT-116, and PC-3. The results demonstrated significant antiproliferative effects on all selective cancer cell lines. Notably, the compound 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) exhibited potent inhibitory activity, comparable to the positive-control sorafenib .
BRAF Inhibition
The designed 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives show promise as potential BRAF inhibitors. Both the diaryl urea structure and the pyridinyl ring structure enhance the affinity of these compounds to the target BRAF kinase. Further research in this direction could lead to novel therapies for cancer treatment .
Other Biological Activities
While anticancer properties are prominent, it’s worth exploring other biological activities associated with this compound. For instance, researchers have synthesized novel heterocyclic compounds containing the pyridin-2-yl moiety and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Investigating additional targets beyond cancer cells may reveal further applications .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or in contact with skin . It may also cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-[4-(pyridin-2-ylmethoxy)phenyl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-9-8-12-4-6-14(7-5-12)17-11-13-3-1-2-10-16-13/h1-7,10H,8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBWZJBTVOOMCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Pyridin-2-ylmethoxy)phenyl]acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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